molecular formula C8H7NO2 B14323276 3-Methoxybenzonitrile oxide CAS No. 109673-21-4

3-Methoxybenzonitrile oxide

Cat. No.: B14323276
CAS No.: 109673-21-4
M. Wt: 149.15 g/mol
InChI Key: QTWZTDKDZUWDMU-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Dipolar Cycloaddition Reactions

The concept of 1,3-dipolar cycloadditions was firmly established in the 1960s, largely through the seminal work of Rolf Huisgen. wikipedia.orgnumberanalytics.combohrium.comnih.gov While initial examples of reactions that would later be classified as 1,3-dipolar cycloadditions were reported as early as the late 19th and early 20th centuries, it was Huisgen's systematic investigation that elucidated the mechanistic framework and showcased the broad synthetic utility of these reactions. wikipedia.orgbohrium.com He categorized various 1,3-dipoles, including nitrile oxides, and demonstrated their ability to react with "dipolarophiles" (typically alkenes and alkynes) in a concerted [3+2] cycloaddition to form five-membered heterocyclic rings. numberanalytics.combohrium.comnih.gov This work transformed the field, providing a powerful and versatile method for heterocycle synthesis and earning the reaction the common name, the Huisgen cycloaddition. wikipedia.orgbohrium.com

General Principles of Nitrile Oxide Reactivity

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that serve as versatile 1,3-dipoles in organic synthesis. ijpcbs.comchem-station.com Their reactivity is primarily characterized by their participation in 1,3-dipolar cycloaddition reactions, a type of pericyclic reaction. wikipedia.orgscribd.com The course of these reactions can often be predicted by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. numberanalytics.com

A significant characteristic of nitrile oxides is their propensity to dimerize, especially in the absence of a suitable trapping agent, to form furoxans (1,2,5-oxadiazole-2-oxides). ijpcbs.comchem-station.com This dimerization is particularly rapid for aliphatic nitrile oxides, while aromatic nitrile oxides tend to be slightly more stable. ijpcbs.com To circumvent this side reaction, nitrile oxides are most often generated in situ, meaning they are produced in the reaction mixture in the presence of the intended dipolarophile. researchgate.netthieme-connect.de Common methods for their generation include the dehydrohalogenation of hydroximoyl halides and the dehydration of primary nitro compounds. ijpcbs.comacs.org

Importance of Benzonitrile (B105546) Oxides in Heterocyclic Chemistry

Benzonitrile oxides, as a subclass of nitrile oxides, are of paramount importance in the construction of five-membered heterocyclic compounds, particularly isoxazoles and isoxazolines. wikipedia.orgijpcbs.com These structural motifs are core components of numerous biologically active molecules, including pharmaceuticals and agrochemicals. ijpcbs.comnih.govresearchgate.net

The reaction of a benzonitrile oxide with an alkyne yields a substituted isoxazole (B147169), while reaction with an alkene produces an isoxazoline (B3343090). wikipedia.orgijpcbs.com These heterocyclic products are not merely final targets but also serve as valuable synthetic intermediates. For instance, the N-O bond within the isoxazoline or isoxazole ring can be readily cleaved under reductive conditions, unveiling functional groups like β-hydroxy ketones or 1,3-dicarbonyls, which are staples in synthetic organic chemistry. wikipedia.org The substituents on the benzene (B151609) ring of the benzonitrile oxide can influence the dipole's stability and the regioselectivity of the cycloaddition reaction. ijpcbs.comresearchgate.net

Chemical Profile of 3-Methoxybenzonitrile (B145857) oxide

Identifier Value
IUPAC Name (3-Methoxyphenyl)carbonitrile oxide
CAS Registry Number 77449-37-1
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Physical State Typically generated in situ; not isolated as a stable solid
Solubility Soluble in common organic solvents like chloroform, toluene, and THF

Synthesis of 3-Methoxybenzonitrile oxide

This compound is a reactive intermediate and is typically generated in situ for immediate use in subsequent reactions. The most common laboratory-scale synthesis involves the dehydrohalogenation of the corresponding hydroximoyl chloride.

Precursor Synthesis: 3-Methoxybenzaldoxime

The synthesis begins with the formation of 3-methoxybenzaldoxime. This is achieved by reacting 3-methoxybenzaldehyde (B106831) with hydroxylamine (B1172632) hydrochloride in a suitable solvent like ethanol, often under reflux conditions.

Formation of 3-Methoxybenzohydroximoyl Chloride

The resulting 3-methoxybenzaldoxime is then chlorinated to form 3-methoxybenzohydroximoyl chloride. This is commonly accomplished using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). acs.org

In Situ Generation of this compound

The final step is the in situ generation of this compound from 3-methoxybenzohydroximoyl chloride. This is achieved by treating the hydroximoyl chloride with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in the presence of a dipolarophile. The base eliminates hydrogen chloride, forming the reactive nitrile oxide, which is immediately trapped by the dipolarophile in a cycloaddition reaction. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109673-21-4

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methoxybenzonitrile oxide

InChI

InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3

InChI Key

QTWZTDKDZUWDMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#[N+][O-]

Origin of Product

United States

Fundamental Reactivity and Reaction Pathways of 3 Methoxybenzonitrile Oxide

1,3-Dipolar Cycloaddition Reactions (32CA)

The primary and most significant reaction pathway for 3-methoxybenzonitrile (B145857) oxide involves its participation as a 1,3-dipole in [3+2] cycloaddition reactions, often referred to as 1,3-dipolar cycloadditions (32CA). wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. imamu.edu.saijsr.net In these reactions, the 3-methoxybenzonitrile oxide, which is an unstable species typically generated in situ from its corresponding aldoxime precursor, reacts with a dipolarophile—a molecule containing a double or triple bond (π-system). imamu.edu.sarsc.orgresearchgate.net The concerted pericyclic mechanism, proposed by Huisgen, is the widely accepted model for this transformation, involving a redistribution of six π-electrons within an aromatic transition state. rsc.orgsci-rad.com The versatility of this reaction allows for the synthesis of a wide array of heterocyclic compounds, with the specific product depending on the nature of the dipolarophile used. imamu.edu.sa

Cycloadditions with Alkenes (Olefins)

When this compound reacts with alkenes (olefins), it undergoes a 1,3-dipolar cycloaddition to yield dihydro analogues of isoxazoles, known as isoxazolines. sci-rad.comresearchgate.net This reaction is a cornerstone in heterocyclic synthesis, providing a direct route to the isoxazoline (B3343090) scaffold. mdpi.comresearchgate.net The reaction's utility is enhanced by the fact that the resulting isoxazoline ring can be further transformed; for example, reductive cleavage of the weak N-O bond can yield valuable difunctionalized compounds like β-hydroxy ketones, making isoxazolines useful masked aldol (B89426) synthons. wikipedia.orgimamu.edu.sa

The cycloaddition of this compound to a C=C double bond results in the formation of a 4,5-dihydroisoxazole, commonly referred to as a 2-isoxazoline. imamu.edu.sasci-rad.com Nitrile oxides are typically generated in the reaction mixture from precursors like hydroxyimidoyl chlorides in the presence of a base such as triethylamine (B128534). imamu.edu.sa The nitrile oxide then rapidly reacts with the alkene dipolarophile. For example, the reaction of p-methoxybenzonitrile oxide with 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one has been studied to produce a substituted isoxazoline. imamu.edu.sa Similarly, reactions with various other alkenes lead to the corresponding 3,5-disubstituted isoxazolines. mdpi.com

The cycloaddition of this compound with unsymmetrical alkenes is characterized by a high degree of regioselectivity, which is governed by both electronic and steric factors. mdpi.comresearchgate.net The regiochemical outcome can generally be predicted using Frontier Molecular Orbital (FMO) theory. mdpi.com For many reactions involving electron-deficient alkenes, the selectivity is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (nitrile oxide). mdpi.comresearchgate.net

Research has shown that cycloadditions with monosubstituted alkenes proceed rapidly and regioselectively. nih.govmdpi.com In a notable example, the reaction of 4-methoxybenzonitrile (B7767037) oxide with methyl (2E)-3-(acridin-4-yl)-prop-2-enoate was found to be completely regioselective, yielding only a single regioisomeric product, methyl 5-(acridin-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate. nih.govmdpi.com This high selectivity underscores the predictable nature of these cycloadditions.

Table 1: Regioselectivity in the Cycloaddition of 4-Methoxybenzonitrile Oxide with Acridine-Alkenes

Dipolarophile Nitrile Oxide Regioisomer 1 Regioisomer 2 Ratio (1:2) Reference
Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate 4-Methoxybenzonitrile oxide Methyl 3-(acridin-4-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate Methyl 5-(acridin-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate 0 : 100 nih.govmdpi.com

While reactions with non-activated 1,2-disubstituted alkenes can be slower and may produce mixtures of regio- and stereoisomers, activated alkenes often lead to fully regioselective outcomes. nih.govresearchgate.net

Cycloadditions with Alkynes

The 1,3-dipolar cycloaddition reaction extends to alkynes as dipolarophiles, providing a direct and efficient route for the synthesis of the aromatic isoxazole (B147169) ring system. imamu.edu.sarsc.org This reaction is one of the most widely employed methods for constructing isoxazole derivatives due to its reliability and high yields. rsc.orgresearchgate.net The resulting isoxazoles are stable aromatic compounds and serve as important scaffolds in medicinal chemistry and as versatile intermediates in organic synthesis. ijsr.netmdpi.com

The reaction between this compound and an alkyne yields a substituted isoxazole. imamu.edu.saresearchgate.net The process involves the [3+2] cycloaddition across the carbon-carbon triple bond. rsc.org This method allows for the synthesis of a variety of substituted isoxazoles, including 3,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted derivatives, depending on the substitution pattern of the starting alkyne. mdpi.comrsc.orgorganic-chemistry.org For instance, the reaction can be carried out using hypervalent iodine reagents to generate the nitrile oxide in situ, which then reacts with the alkyne. rsc.org

Similar to alkene cycloadditions, the reaction of this compound with unsymmetrical alkynes is highly regioselective. ijsr.netrsc.org When reacting with terminal alkynes, the cycloaddition proceeds with complete regioselectivity to afford 3,5-disubstituted isoxazoles. rsc.org In this major regioisomer, the carbon atom of the nitrile oxide is bonded to the substituted carbon of the alkyne, and the oxygen atom is bonded to the terminal, unsubstituted carbon. This outcome is consistent with FMO theory predictions and steric considerations. imamu.edu.sarsc.org

While the formation of 3,5-disubstituted isoxazoles is the most common outcome with terminal alkynes, specific conditions and catalysts can be employed to access other substitution patterns. mdpi.comorganic-chemistry.org For example, ruthenium-catalyzed cycloadditions can provide high regioselectivity for 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Table 2: General Regioselectivity of this compound with Terminal Alkynes

Reactants Product Type Regioselectivity Reference

Cycloadditions with Heteroatom Multiple Bonds

This compound, as a quintessential 1,3-dipole, readily participates in [3+2] cycloaddition reactions with various dipolarophiles containing heteroatom multiple bonds. These reactions are a cornerstone for synthesizing five-membered heterocyclic systems, often proceeding with high regioselectivity. The electron-donating nature of the methoxy (B1213986) group can influence the reactivity and stability of the nitrile oxide. sci-rad.comulisboa.pt

The reaction between nitrile N-oxides and N-sulphinylanilines serves as a method for constructing heterocycles that incorporate both nitrogen and sulfur atoms. sci-rad.com In this [3+2] cycloaddition, this compound would react with the N=S bond of an N-sulphinylaniline. This type of transformation leads to the formation of a 1,3,2,4-oxathiadiazole S-oxide ring system. The reaction is a valuable pathway for creating specific five-membered heterocyclic structures. sci-rad.comresearchgate.net

Table 1: Cycloaddition of this compound with N-Sulphinylanilines
Reactant 1Reactant 2Resulting HeterocycleReference
This compoundN-SulphinylanilineSubstituted 1,3,2,4-oxathiadiazole S-oxide sci-rad.com

The azomethine (C=N) double bond present in benzylideneanilines (a type of imine) acts as a dipolarophile in reactions with nitrile N-oxides. researchgate.net The [3+2] cycloaddition of this compound with benzylideneanilines provides a direct synthetic route to 1,2,4-oxadiazoline derivatives. researchgate.net Computational studies on the reaction of benzonitrile (B105546) N-oxide with substituted benzylideneanilines indicate that these reactions proceed via a zw-type mechanism. researchgate.net The regioselectivity of the addition is typically high, leading to a specific isomer of the 1,2,4-oxadiazoline product. researchgate.net

Table 2: Cycloaddition of this compound with Benzylideneanilines
Reactant 1Reactant 2Resulting HeterocycleReference
This compoundBenzylideneanilineSubstituted 1,2,4-oxadiazoline researchgate.net

Ketones can also serve as dipolarophiles in reactions with nitrile N-oxides, although they are generally less reactive than alkenes or alkynes. sci-rad.com The reaction involves the cycloaddition of the nitrile oxide across the carbonyl (C=O) group of the ketone. For instance, aromatic nitrile N-oxides have been shown to react with acetone (B3395972) to yield Δ⁴-1,3-diox-4-azoline derivatives. sci-rad.com Similarly, the reaction of 4-methoxybenzonitrile N-oxide with isatin (B1672199) proceeds with full chemo- and regioselectivity, affording a spirocyclic cycloadduct in good yield. sci-rad.com It is expected that this compound would undergo analogous transformations.

Table 3: Cycloaddition of this compound with Ketones
Reactant 1Reactant 2Resulting HeterocycleReference
This compoundAcetone3-(3-methoxyphenyl)-5,5-dimethyl-Δ⁴-1,3-diox-4-azoline (expected) sci-rad.com
This compoundIsatinSpirocyclic oxadiazole (expected) sci-rad.com

Isocyanates, with their C=N double bond, are competent dipolarophiles for cycloadditions with nitrile N-oxides, leading to the formation of oxa-2,4-diazole systems. sci-rad.com However, these adducts can be unstable. For example, the reaction of 3,5-dichloropyridine (B137275) N-oxide with tosyl isocyanate forms an unstable oxa-2,4-diazole which spontaneously rearranges under the reaction conditions. sci-rad.com The cycloaddition of this compound with an isocyanate would be expected to initially form a 1,2,4-oxadiazol-5-one derivative, though its stability would depend on the specific reactants and conditions.

Table 4: Cycloaddition of this compound with Isocyanates
Reactant 1Reactant 2Resulting HeterocycleReference
This compoundIsocyanate (e.g., Tosyl isocyanate)1,2,4-Oxadiazol-5-one derivative (potentially unstable) sci-rad.com

Alternative Reaction Pathways and Transformations

Beyond cycloadditions, nitrile oxides can undergo thermal transformations. A known rearrangement for nitrile oxides is the conversion to isocyanates. arkat-usa.org This process, however, competes with other thermal pathways like fragmentation or dimerization. The thermal stability of nitrile oxides is influenced by their substituents; electron-donating groups, such as the methoxy group in this compound, generally increase the lifetime of the nitrile oxide compared to unsubstituted benzonitrile oxide. ulisboa.pt

Thermal fragmentation of heterocyclic precursors, such as 1,2,5-oxadiazoles (furazans), can generate nitrile oxides. arkat-usa.org For example, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) generates benzonitrile oxide. arkat-usa.org If 3-(3-methoxyphenyl)-1,2,5-oxadiazole (B13724557) were subjected to flash vacuum pyrolysis, it would be expected to cleave into a nitrile and this compound. arkat-usa.org The generated nitrile oxide could then be trapped by a dipolarophile or, at higher temperatures, potentially rearrange to 3-methoxyphenyl (B12655295) isocyanate. arkat-usa.org However, attempts to trap benzonitrile oxide as an intermediate during the high-temperature (700-800 ºC) thermolysis of 3,5-diphenyl-1,2,4-oxadiazole, which forms phenyl isocyanate, were unsuccessful, suggesting the rearrangement may follow a different pathway in that specific system. arkat-usa.org

Isomerization to Isocyanates

The rearrangement of nitrile oxides to isocyanates is a well-documented thermal and photochemical transformation. researchgate.netresearchgate.netnih.gov This process is a significant reaction pathway for nitrile oxides, often competing with other reactions such as dimerization. acs.orgrushim.ru For this compound, the presence of the methoxy substituent on the phenyl ring influences the electronic properties of the molecule and, consequently, its reactivity in this isomerization.

The thermal rearrangement of aromatic nitrile oxides into the corresponding isocyanates has been a subject of study for many years. researchgate.netpsu.edu The mechanism of this transformation is complex and can be influenced by various factors, including temperature, solvent, and the presence of catalysts. psu.educhemrxiv.org While a direct intramolecular pathway via an oxazirine intermediate has been proposed, evidence for this is not definitive. psu.eduuq.edu.au Another proposed mechanism, particularly for thermal rearrangements in solution, involves the initial formation of polymeric intermediates that subsequently decompose to yield the isocyanate. psu.edursc.orgoup.com This pathway is supported by kinetic studies and isotopic labeling experiments on substituted benzonitrile oxides. psu.edursc.org

Computational studies using Density Functional Theory (DFT) have been employed to investigate the potential energy surfaces of nitrile oxide rearrangements. researchgate.netuq.edu.au These studies help in understanding the activation barriers for different possible pathways, including the direct rearrangement to isocyanate and potential side reactions. uq.edu.au For substituted benzonitrile oxides, the nature of the substituent significantly impacts the reaction rate. Electron-donating groups, such as a methoxy group, are known to affect the electronic structure of the nitrile oxide moiety and the stability of the transition states involved in the rearrangement. uq.edu.auresearchgate.net Specifically, electron-donating substituents at the para-position have been shown to facilitate the isomerization process. researchgate.net While this compound has the substituent in the meta-position, the electron-donating nature of the methoxy group is still expected to influence the reaction.

The isomerization can also be facilitated by catalysts. For instance, the reaction can be catalyzed by acids like trifluoroacetic acid at room temperature. psu.edu Sulfur dioxide has also been shown to mediate the conversion of nitrile oxides to isocyanates. arkat-usa.orgarkat-usa.org This process involves a 1,3-dipolar cycloaddition of the nitrile oxide to sulfur dioxide, forming a heterocyclic adduct which then undergoes thermal cycloreversion to produce the isocyanate and sulfur dioxide. arkat-usa.org This catalyzed pathway can occur at lower temperatures than the purely thermal rearrangement, which can be advantageous in minimizing side reactions like dimerization. arkat-usa.org

Flash vacuum pyrolysis (FVP) is another technique used to effect the rearrangement of nitrile oxides, which are often generated in situ from precursors like furoxans (1,2,5-oxadiazole 2-oxides). arkat-usa.orgarkat-usa.org This high-temperature, gas-phase method can cleanly convert the nitrile oxide to the isocyanate. arkat-usa.org

The table below summarizes findings from studies on the rearrangement of related substituted benzonitrile oxides, which provide insight into the expected behavior of this compound.

Precursor/ReactantReaction ConditionsProductYield (%)Reference(s)
2,4,6-Trimethylbenzonitrile N-oxideThermal rearrangement2,4,6-Trimethylphenyl isocyanate- psu.edursc.org
Triphenylacetonitrile oxideThermal (116-190 °C)Triphenylmethyl isocyanateQuantitative acs.org
4-Methoxybenzonitrile oxide (from furoxan)FVP, then SO₂4-Methoxyphenyl isocyanate- arkat-usa.org
Phenylnitrile oxideCatalyzed by SO₂Phenyl isocyanate- chemrxiv.orgarkat-usa.org
3,5-Diphenyl-1,2,4-oxadiazoleFVP (700-800 °C)Phenyl isocyanate- arkat-usa.org
2,4,6-Trimethylbenzonitrile N-oxideCatalyzed by Trifluoroacetic acid (room temp.)2,4,6-Trimethylphenyl isocyanate- psu.edu

Mechanistic and Theoretical Investigations of 3 Methoxybenzonitrile Oxide Reactions

Detailed Mechanistic Elucidation of 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reactions of 3-methoxybenzonitrile (B145857) oxide are fundamental in constructing isoxazole (B147169) and isoxazoline (B3343090) rings, which are prevalent in many biologically active compounds and are versatile synthetic intermediates. imamu.edu.sasci-rad.comresearchgate.net These reactions involve the [3+2] cycloaddition of the nitrile oxide (the 1,3-dipole) to a dipolarophile, typically an alkene or alkyne. imamu.edu.sawikipedia.org The general concept was extensively developed by Huisgen and his collaborators in the early 1960s. imamu.edu.sa

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive investigation, with the central question being whether the two new sigma bonds are formed simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism).

Theoretical studies, often employing Density Functional Theory (DFT), have largely supported a concerted, albeit often asynchronous, mechanism for the 1,3-dipolar cycloadditions of nitrile oxides. researchgate.netscielo.br An asynchronous process implies that while the two new bonds form in a single transition state, the extent of bond formation is not equal. scielo.brrsc.org

For instance, DFT calculations on the cycloaddition of nitrile oxides to various dipolarophiles have consistently shown that the concerted pathway is energetically more favorable than a stepwise pathway involving a diradical intermediate. researchgate.net The energy barrier for the concerted mechanism is typically significantly lower. researchgate.net In the reaction between benzonitrile (B105546) oxide and vinylacetic acid, the formation of the new carbon-carbon and carbon-oxygen bonds occurs in a coordinated but asynchronous manner, with the C-C bond formation being more advanced in the transition state. scielo.br

However, some studies have proposed a stepwise mechanism involving zwitterionic or radical intermediates under specific conditions or with particular substrates. rsc.orgmdpi.com For example, MEDT analysis of an intramolecular [3+2] cycloaddition involving a nitrile oxide revealed a stepwise mechanism characterized by the initial formation of a nitrogen lone pair, followed by the sequential formation of the C-C and C-O bonds. rsc.org Another study investigating the reaction of nitrile oxides with electron-deficient alkenes proposed a stepwise radical-mediated pathway as being significantly lower in energy than the concerted cycloaddition. mdpi.com The specific nature of the reactants and the reaction environment can influence whether the reaction proceeds through a concerted or a stepwise pathway.

Computational chemistry has been pivotal in characterizing the transition state (TS) structures and their associated activation energies in the 1,3-dipolar cycloadditions of nitrile oxides. These calculations provide a quantitative understanding of the reaction's feasibility and selectivity.

DFT calculations at various levels of theory, such as B3LYP and M06-2X, have been used to locate and optimize the geometries of the transition states. researchgate.netrsc.org For the reaction of benzonitrile oxide with vinylacetic acid, calculations using the PBE1PBE functional with the 6-311+G(2d,p) basis set showed good agreement with higher-level CCSD(T) calculations for the energy barriers. scielo.br

The geometry of the transition state reveals the degree of asynchronicity. In the cycloaddition of benzonitrile oxide to vinylacetic acid, the C-C bond length in the transition state is shorter than the C-O bond length, indicating that the formation of the carbon-carbon bond is more advanced. scielo.br This asynchronicity is a common feature in many 1,3-dipolar cycloadditions. rsc.org

Activation energies are a key determinant of reaction rates. Theoretical studies have shown that the activation barriers for these cycloadditions are influenced by the electronic nature of both the nitrile oxide and the dipolarophile. researchgate.net Electron-donating groups on the benzonitrile oxide, such as the methoxy (B1213986) group, can influence the energy of the transition state and thus the reaction rate. bibliotekanauki.pl

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Reactivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful qualitative tool for understanding and predicting the reactivity and regioselectivity of pericyclic reactions, including 1,3-dipolar cycloadditions. imamu.edu.saorganicchemistrydata.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comiqce.jp

The reactivity in 1,3-dipolar cycloadditions is largely governed by the energy gap between the interacting frontier orbitals. A smaller HOMO-LUMO energy gap leads to a stronger interaction and a faster reaction. organicchemistrydata.org

These cycloadditions are classified into three types based on the dominant HOMO-LUMO interaction, as proposed by Sustmann: imamu.edu.sa

Type I: The reaction is controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This is typical for reactions of electron-rich dipoles with electron-poor dipolarophiles. imamu.edu.sa

Type II: Both the HOMOdipole-LUMOdipolarophile and the HOMOdipolarophile-LUMOdipole interactions are significant.

Type III: The reaction is dominated by the interaction between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole (HOMOdipolarophile-LUMOdipole). This occurs with electron-poor dipoles and electron-rich dipolarophiles. imamu.edu.sa

For 3-methoxybenzonitrile oxide, the electron-donating methoxy group raises the energy of its HOMO, making it more nucleophilic. This generally favors Type I interactions with electron-deficient alkenes. The energy of the HOMO and LUMO for substituted benzonitrile oxides can be calculated using computational methods. For example, the HOMO-LUMO gap of 4-methoxybenzonitrile (B7767037) was found to be smaller in a solvent compared to a vacuum, indicating stabilization of the frontier orbitals by the solvent. researchgate.net

The table below presents hypothetical HOMO and LUMO energy values to illustrate the concept of energy gaps in different reaction types.

Reactant PairHOMO (eV)LUMO (eV)Dominant InteractionEnergy Gap (eV)Predicted Reactivity
This compound -8.5 -1.0
Electron-deficient alkene (e.g., Acrylonitrile)-10.9-0.5HOMOdipole-LUMOdipolarophile8.0High
Electron-rich alkene (e.g., Styrene)-8.70.2HOMOdipolarophile-LUMOdipole7.7High
Ethylene-10.51.2Mixed9.7Moderate

Note: The energy values are illustrative and not based on specific experimental or computational data for this compound.

The Woodward-Hoffmann rules, based on the principle of conservation of orbital symmetry, state that for a cycloaddition to be thermally allowed, the HOMO of one component must have the same symmetry as the LUMO of the other. chadsprep.com The 1,3-dipolar cycloaddition is classified as a [π4s + π2s] cycloaddition, which is thermally allowed. imamu.edu.sa This means the reaction proceeds in a suprafacial-suprafacial manner, where both components add to the same face of the other.

FMO theory also predicts the regioselectivity of the reaction. The favored regioisomer is the one that results from the alignment of the larger orbital coefficients of the interacting HOMO and LUMO. organicchemistrydata.org For nitrile oxides, the terminal oxygen atom typically has the larger HOMO coefficient, while the carbon atom has the larger LUMO coefficient. The regiochemical outcome will therefore depend on the orbital coefficients of the dipolarophile. For many common dipolarophiles, this leads to the formation of 3,5-disubstituted isoxazolines. researchgate.net

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. mdpi.com MEDT posits that changes in electron density, rather than orbital interactions, are the driving force for chemical reactions. mdpi.com This theory has been applied to the [3+2] cycloaddition reactions of nitrile oxides to provide a more detailed picture of the bonding changes along the reaction pathway. rsc.orgpk.edu.pl

MEDT studies, often using tools like the Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) analysis, have provided insights into the mechanism of these cycloadditions. bibliotekanauki.pl For the intramolecular [3+2] cycloaddition of a nitrile oxide system, a BET (Bonding Evolution Theory) analysis, which is a part of the MEDT framework, revealed a stepwise mechanism. rsc.org This analysis showed the formation of a nitrogen lone pair before the formation of the new covalent bonds, highlighting the asynchronicity of the process. rsc.org

In a study of the reaction between benzonitrile N-oxide and substituted benzylideneanilines, MEDT analysis at the B3LYP/6-31G(d) level indicated that the reactions proceed through a one-step, asynchronous mechanism. bibliotekanauki.pl The topological analysis of the ELF at the transition states showed no covalent bond formation at the early stages, but rather the formation of a pseudoradical center at the carbon of the nitrile oxide and an accumulation of non-bonding electron density at the nitrogen. bibliotekanauki.pl This theory has been successful in explaining the experimentally observed substituent effects and complete regioselectivity in these reactions. bibliotekanauki.pl

The table below summarizes the key findings from different theoretical approaches for a hypothetical reaction of this compound.

Theoretical ApproachKey Findings
DFT Calculations The reaction proceeds primarily through a concerted, asynchronous transition state. The activation energy is influenced by the electronic properties of the reactants.
FMO Theory The reaction is often HOMOdipole-LUMOdipolarophile controlled due to the electron-donating methoxy group. The regioselectivity is determined by the interaction of the largest orbital coefficients on the reacting atoms.
MEDT The reaction mechanism can be stepwise, involving the formation of pseudoradical centers and non-bonding electron density at the transition state. It provides a detailed analysis of the evolution of electron density throughout the reaction pathway.

Electronic Structure Characterization of Dipoles and Dipolarophiles

The reactivity of 1,3-dipoles like this compound in cycloaddition reactions is largely governed by the electronic properties of both the dipole and the reacting partner, the dipolarophile. The Frontier Molecular Orbital (FMO) theory is a key framework for understanding this reactivity. imamu.edu.sa In this model, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is paramount. imamu.edu.sa

1,3-dipolar cycloadditions are classified based on which FMO interaction is dominant. The introduction of substituents on the benzonitrile oxide core, such as the 3-methoxy group, modulates the energies of these frontier orbitals. An electron-donating group like methoxy raises the HOMO and LUMO energy levels. imamu.edu.sa This influences the HOMO-LUMO energy gap and, consequently, the reaction rate and selectivity.

Recent advancements in understanding these reactions through Molecular Electron Density Theory (MEDT) have led to a classification of 32CA reactions into four types: pdr-type (polar density-regulated), pmr-type (polar-material-regulated), zw-type (zwitterionic-type), and cb-type (covalent-bond-type), based on the electronic structure of the dipole. researchgate.net Aryl nitrile oxides, including this compound, are often classified as zwitterionic-type dipoles. researchgate.net Their reactions are characterized by a zwitterionic transition state, where the formation of the new single bonds is asynchronous. researchgate.net

The electronic structure of both the nitrile oxide and the dipolarophile (e.g., an alkene) determines the regioselectivity of the reaction. FMO analysis can predict which of the two possible regioisomers will be favored by examining the orbital coefficients of the interacting atoms. researchgate.net For instance, in reactions with asymmetrically substituted alkenes, the regioselectivity is often controlled by the interaction between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. researchgate.net

Topological Analysis: Electron Localization Function (ELF) and Atoms-in-Molecules (AIM)

To gain a more detailed picture of the bonding changes throughout a reaction, topological analysis methods like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) are employed.

The Bonding Evolution Theory (BET), which combines ELF topology with catastrophe theory, provides a powerful description of the continuous rearrangement of electron density during a chemical reaction. researchgate.net This analysis allows for a precise determination of when and how chemical bonds are formed and broken. For the [3+2] cycloaddition reactions of benzonitrile oxides, BET analysis reveals that the reaction often proceeds through a non-concerted, two-stage, one-step mechanism. researchgate.net

The process typically begins with the depopulation of the C≡N triple bond of the nitrile oxide and the C=C double bond of the dipolarophile. researchgate.net This leads to the formation of pseudoradical centers before the new covalent bonds are established. researchgate.net In the case of aryl nitrile oxides reacting with alkenes, the analysis often shows that the C-C single bond is formed first, followed by the C-O single bond in a highly asynchronous but single kinetic step. researchgate.net

The ELF analysis of the electronic structure of the nitrile oxide itself is also revealing. The topology of the ELF for N-oxide compounds can provide deep insights into the nature of the N-O bond, which can be complex and not always well-described by simple Lewis structures. canterbury.ac.uk This detailed electronic picture is crucial for understanding the dipole's inherent reactivity.

Computational Chemistry Approaches

Computational chemistry is an indispensable tool for studying reactive intermediates like this compound. Various methods are used to predict molecular properties, elucidate reaction mechanisms, and interpret experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. Functionals like B3LYP are frequently paired with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.net

DFT calculations also provide crucial electronic properties. The energies of the HOMO and LUMO are determined, and the HOMO-LUMO gap is calculated. sphinxsai.com This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. sphinxsai.com The distribution of these frontier orbitals can explain the molecule's behavior in reactions, such as its role as an electrophile or nucleophile. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile Derivative (4-Methoxybenzonitrile) Calculated at Different Levels of Theory. (Note: This table illustrates typical data obtained from DFT calculations for a closely related isomer and serves as a reference for the expected structural parameters of this compound.)

ParameterBond/AngleB3LYP/6-311++G(d,p)HF/6-311++G(d,p)
Bond Length (Å)C1-C21.42741.4372
C1-N81.15601.1313
C2-C31.38781.3716
C3-C41.39601.3924
Bond Angle (°)N8-C1-C2179.1179.3
C1-C2-C3119.3119.2
C2-C3-C4121.1121.2
Data adapted from a study on 4-Methoxybenzonitrile. semanticscholar.org

Quantum Chemical Calculations for Spectroscopic and Thermodynamic Properties

Quantum chemical calculations are essential for predicting and interpreting spectroscopic data. The vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated using DFT methods. researchgate.netijrte.org These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C≡N stretch, C-O stretches, and aromatic ring vibrations. ijrte.org Calculated frequencies are often scaled to better match experimental values. epstem.net

Furthermore, these computational methods can determine key thermodynamic properties. epstem.net By performing frequency calculations, it is possible to obtain values for enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.netbohrium.com These thermodynamic data are vital for understanding the energetics of reactions, predicting equilibrium constants, and assessing the spontaneity of processes involving this compound.

Table 2: Calculated Thermodynamic Properties for a Related Compound (3-Bromo-2-methoxybenzonitrile) at the B3LYP/6-311++G(d,p) Level. (Note: This table shows the type of thermodynamic data that can be generated via quantum chemical calculations.)

PropertyValue
Total Energy (a.u.)-2888.6
Enthalpy (kcal/mol)123.5
Gibbs Free Energy (kcal/mol)88.2
Entropy (cal/mol·K)95.8
Data derived from a study on 3-bromo-2-methoxybenzonitrile. researchgate.net

The ability to predict spectroscopic and thermodynamic properties is crucial for characterizing novel or transient species like nitrile oxides and for designing synthetic pathways that leverage their unique reactivity. caltech.edumdpi.com

Electronic and Steric Influences on 3 Methoxybenzonitrile Oxide Reactivity and Selectivity

Substituent Effects on Nitrile Oxide Reactivity

The reactivity of aromatic nitrile oxides in transformations such as 1,3-dipolar cycloadditions is profoundly influenced by the electronic properties of the substituents on the benzene (B151609) ring. These substituents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide, thereby affecting the rate and feasibility of the reaction.

Role of the Methoxy (B1213986) Group as an Electron-Releasing Substituent

The methoxy group (–OCH₃) is characterized by a dual electronic nature, exerting both an inductive effect and a resonance effect. viu.castackexchange.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework. stackexchange.comaskfilo.com

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring, thereby donating electron density. stackexchange.comaskfilo.com

Quantitative Structure-Activity Relationships (QSAR) and Hammett Correlations

To quantify the influence of substituents on reaction rates and equilibria, linear free energy relationships such as the Hammett equation are employed. libretexts.orgviu.ca The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. viu.ca

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups. viu.ca

Quantitative structure-activity relationship (QSAR) models utilize parameters like Hammett constants to build statistical models that correlate chemical structure with reactivity or biological activity. nih.govnih.gov For benzonitrile (B105546) oxides, Hammett correlations can elucidate the electronic demands of the transition state in cycloaddition reactions. The σ value for a meta-methoxy group is positive, reflecting its net electron-withdrawing character at this position.

Substituentσ_metaσ_para
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-NO₂+0.71+0.78
-Cl+0.37+0.23
-CN+0.56+0.66

This table presents Hammett substituent constants (σ) for selected groups at the meta and para positions. The positive σ_meta value for the methoxy group highlights its electron-withdrawing nature at that position, in contrast to its electron-donating character at the para position.

Steric Effects and Diastereoselectivity in Cycloadditions

Beyond electronic effects, steric hindrance plays a crucial role in the cycloaddition reactions of nitrile oxides, particularly in controlling the stereochemical outcome. When the reacting partners are chiral or possess prochiral faces, steric interactions can lead to the preferential formation of one diastereomer over another.

Control of Face Selectivity

Diastereoselectivity in nitrile oxide cycloadditions is often governed by π-facial selectivity, where the nitrile oxide preferentially adds to one of the two faces of the dipolarophile's double bond. nih.govtandfonline.com This selectivity is dictated by steric hindrance that blocks one trajectory of approach. For example, studies have shown that an allylic oxygen substituent on a chiral alkene can effectively direct the incoming nitrile oxide to the face opposite the substituent, a phenomenon known as an "anti-directing effect". nih.gov This control arises from minimizing nonbonded steric interactions in the transition state.

Similarly, atropisomerism, which is axial chirality arising from restricted rotation around a single bond, can induce facial selectivity. acs.orgdntb.gov.ua If a bulky N-aryl substituent on the dipolarophile cannot rotate freely, it can shield one face of the reactive double bond, forcing the nitrile oxide to approach from the more accessible face. nih.govdntb.gov.ua This strategy allows for the predictable synthesis of specific diastereomers.

Influence of Chiral Auxiliaries

A powerful strategy for inducing diastereoselectivity is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit that is temporarily attached to one of the reactants. Its chiral scaffold creates a sterically biased environment around the reaction center. wikipedia.org

In the context of nitrile oxide cycloadditions, a chiral auxiliary can be appended to the dipolarophile. The bulky, well-defined three-dimensional structure of the auxiliary effectively blocks one of the prochiral faces of the double bond. Consequently, the nitrile oxide can only approach from the less sterically hindered face, leading to the formation of a single major diastereomer. wikipedia.org Common auxiliaries include structures derived from natural products like camphor (B46023) (e.g., camphorsultam) or synthetic units like Evans oxazolidinones. wikipedia.orgsigmaaldrich.com A key advantage of this methodology is that the auxiliary can be cleaved from the product after the reaction and potentially recycled, making it an efficient approach for asymmetric synthesis. sigmaaldrich.com

Advanced Synthetic Applications of 3 Methoxybenzonitrile Oxide Derived Intermediates

Construction of Diverse Heterocyclic Frameworks

The 1,3-dipolar nature of 3-methoxybenzonitrile (B145857) oxide makes it an excellent reagent for [3+2] cycloaddition reactions, a powerful method for building five-membered heterocyclic rings. researchgate.net This approach is a cornerstone for creating diverse molecular frameworks with significant applications in medicinal and materials chemistry.

Isoxazolines and Isoxazoles as Key Building Blocks

The reaction of 3-methoxybenzonitrile oxide with alkenes and alkynes provides a direct and efficient route to 2-isoxazolines and isoxazoles, respectively. nih.gov These reactions are a widely utilized form of masked-aldol and masked-Claisen reactions. wikipedia.org The resulting heterocyclic products are not merely final targets but also serve as versatile synthetic intermediates. researchgate.net

The N-O bond within the isoxazoline (B3343090) or isoxazole (B147169) ring is labile and can be cleaved under various conditions, such as hydrogenation. wikipedia.org This cleavage unmasks other functional groups, transforming the heterocycle into highly functionalized acyclic compounds. For instance, hydrogenation of an isoxazoline can yield a β-hydroxycarbonyl compound, while an isoxazole can be converted to a β-dicarbonyl product. wikipedia.org This strategy allows the isoxazole ring to function as a protecting group or a synthetic equivalent for more complex functionalities.

The 1,3-dipolar cycloaddition is one of the most effective methods for synthesizing these five-membered heterocycles. researchgate.net The general scheme for the synthesis of isoxazoles and isoxazolines from a nitrile oxide is outlined below.

Reactant 1 (Dipole)Reactant 2 (Dipolarophile)ProductHeterocycle Class
Nitrile OxideAlkene2-Isoxazoline
Nitrile OxideAlkyneIsoxazole

This table illustrates the general reaction pathway for the formation of isoxazolines and isoxazoles via 1,3-dipolar cycloaddition.

Synthesis of Multifunctionalized and Complex Molecular Architectures

The utility of this compound extends to the assembly of intricate molecular architectures. Through intramolecular cycloaddition reactions, it is possible to construct multiple rings simultaneously, leading to complex polycyclic systems. mdpi.com For example, an intramolecular [3+2] cycloaddition can be used to synthesize novel tetracyclic isoxazole-containing ring systems. mdpi.com

Furthermore, the isoxazole core, once formed, can be a platform for further functionalization. The substituents on the isoxazole ring, originating from the nitrile oxide and the dipolarophile, can be varied to introduce molecular diversity. mdpi.com The isoxazole ring itself can also participate in subsequent reactions. For instance, certain 3-substituted isoxazoles can undergo ring-opening to form β-enaminones, which are valuable precursors for a variety of other heterocyclic compounds. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to understand the polar nature of these cycloadditions, analyzing the formation of cycloadducts through concerted but highly asynchronous transition states. nih.gov

Strategies for Enantioselective and Regioselective Synthesis

Control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules. In the context of 1,3-dipolar cycloadditions involving this compound, both enantioselectivity and regioselectivity can be influenced by several factors.

Regioselectivity , or the orientation of the dipole's addition to the dipolarophile, is governed by a combination of steric and electronic factors. mdpi.com Typically, the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne or alkene regioselectively forms 3,5-disubstituted isoxazoles or isoxazolines. mdpi.com However, achieving other substitution patterns, such as 3,4-disubstitution, can be challenging and may require specific strategies like intramolecular reactions or the use of catalysts. mdpi.com The regioselectivity of these reactions can be predicted and rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.com

Enantioselectivity in these cycloadditions can be achieved by using chiral auxiliaries, chiral catalysts, or by performing directed cycloadditions. In a directed approach, a metal ion can chelate to both the dipolarophile and the incoming dipole, guiding the cycloaddition to a specific face of the molecule and resulting in a diastereoselective reaction. wikipedia.org For example, the presence of a magnesium ion can direct the addition of a nitrile oxide to an enantiomerically pure allyl alcohol, achieving high selectivity. wikipedia.org

Control TypeInfluencing Factors / StrategiesDesired Outcome
Regioselectivity Steric Effects, Electronic Effects, Intramolecular Cycloaddition, CatalysisControl of substituent positions (e.g., 3,5- vs. 3,4-disubstitution)
Enantioselectivity Chiral Auxiliaries, Chiral Catalysts, Directed Cycloaddition (e.g., metal chelation)Formation of a single enantiomer or diastereomer

This table summarizes key strategies for achieving stereochemical control in cycloaddition reactions.

Catalytic Approaches in Cycloaddition Reactions

To improve reaction rates, yields, and selectivity, various catalytic methods have been developed for 1,3-dipolar cycloadditions of nitrile oxides.

Metal-Catalyzed 1,3-Dipolar Cycloadditions

A range of metals has been shown to catalyze the [3+2] cycloaddition of nitrile oxides. rsc.org Transition metal catalysts, such as those based on copper(I) and ruthenium(II), are effective in promoting the synthesis of disubstituted isoxazoles. researchgate.net These catalysts can function by coordinating with the alkyne or alkene, thereby lowering the energy of the transition state and facilitating the cycloaddition. mdpi.com The use of metal catalysis can also influence the regioselectivity of the reaction. mdpi.com For instance, Cp*RuCl(COD) has been used to prepare 3,4-disubstituted isoxazoles, a pattern that is often difficult to obtain under thermal conditions. mdpi.com

Acid-Assisted Catalysis

Lewis acids can also serve as effective catalysts for 1,3-dipolar cycloaddition reactions. nih.gov A Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), can activate the dipolarophile by coordinating to an electron-withdrawing group, making it more susceptible to nucleophilic attack by the 1,3-dipole. This activation allows the reaction to proceed smoothly under mild conditions. nih.gov While some 1,3-dipoles, like carbonyl ylides, can be generated through acid catalysis, the more common role of acid catalysts in nitrile oxide cycloadditions is the activation of the dipolarophile. wikipedia.orgnih.gov

Modern Methodologies and Green Chemistry in Nitrile Oxide Synthesis and Reactions

Sustainable Approaches in 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition of nitrile oxides is a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazoles and their derivatives, which are prevalent in pharmaceuticals and agrochemicals. Traditional methods often rely on volatile and hazardous organic solvents and require prolonged reaction times at elevated temperatures. Modern approaches, however, are geared towards minimizing environmental impact and enhancing reaction efficiency.

The Role of Non-Conventional Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. The exploration of greener alternatives to conventional organic solvents is a central theme in sustainable chemistry.

While the use of water, supercritical CO2 (scCO2), and ionic liquids (ILs) as green solvents for 1,3-dipolar cycloadditions of nitrile oxides, in general, has been investigated, specific studies detailing the application of these non-conventional solvents to reactions of 3-Methoxybenzonitrile (B145857) oxide are still emerging. The inherent advantages of these solvents, such as low toxicity, non-flammability, and in the case of water, abundance and cost-effectiveness, make them highly attractive for future research in this area. The development of efficient cycloaddition protocols for 3-Methoxybenzonitrile oxide in these media would represent a significant step forward in the sustainable synthesis of valuable heterocyclic compounds.

Alternative Activation Methods: A Paradigm Shift in Reactivity

Beyond the realm of solvents, the method of reaction activation plays a pivotal role in the efficiency and sustainability of chemical transformations. Microwave irradiation, ultrasound, and electrocatalysis offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful technique for accelerating organic reactions. In the context of this compound, which is a key intermediate in the synthesis of certain oxadiazole derivatives, microwave-assisted methods have demonstrated considerable promise. smolecule.com For instance, syntheses utilizing this intermediate under microwave conditions have been reported to proceed at 75-100W and temperatures between 100-150°C, with reaction times ranging from a mere 5 to 45 minutes. smolecule.com These conditions have led to notable yield improvements of 15-25% compared to conventional heating methods, underscoring the potential of microwave irradiation to enhance efficiency and reduce energy consumption. smolecule.com

Ultrasound-Mediated Reactions: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. Ultrasound-mediated synthesis of oxadiazoles, where this compound can be an intermediate, typically operates under mild conditions, from room temperature up to 60°C. smolecule.com The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates, leading to yield improvements of 10-20% over traditional methods. smolecule.com The synthesis of isoxazole (B147169) derivatives from the precursor 3-methoxybenzaldehyde (B106831) oxime has also been successfully achieved using ultrasound, further highlighting the utility of this green technique.

Electrocatalysis: The application of electrocatalysis in the generation and subsequent reactions of this compound is a nascent yet promising field of investigation. Electrocatalytic methods offer the potential for highly controlled and efficient reactions under mild conditions, often obviating the need for chemical oxidants or reductants and thereby minimizing waste generation. Further research is required to fully explore the scope and advantages of electrocatalysis in the sustainable synthesis of heterocycles from this compound.

Mechanochemical Synthesis and Enhanced Reactivity

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a paradigm shift towards solvent-free synthesis. This technique offers numerous advantages, including reduced waste, lower energy consumption, and often, enhanced reactivity and the formation of novel products.

The precursor to this compound, 3-methoxybenzaldehyde oxime, can be synthesized with quantitative yields using mechanochemical methods, demonstrating the feasibility of this approach for the initial steps of the synthetic pathway. While direct studies on the mechanochemical generation and subsequent 1,3-dipolar cycloaddition of this compound are not yet widely reported, the success with its precursor suggests a strong potential for this solvent-free method. The high local pressures and temperatures generated during ball milling can lead to significantly enhanced reaction rates and selectivities, opening up new possibilities for the efficient and sustainable synthesis of isoxazole derivatives. The development of one-pot mechanochemical procedures starting from 3-methoxybenzaldehyde could further streamline the synthesis of these important heterocyclic compounds.

Future Prospects and Research Challenges in 3 Methoxybenzonitrile Oxide Chemistry

Unresolved Mechanistic Questions and Theoretical Advancements

The [3+2] cycloaddition reactions of nitrile oxides are fundamental to the synthesis of five-membered heterocycles. acs.org However, the precise influence of substituents on the benzonitrile (B105546) oxide ring, such as the 3-methoxy group, on the reaction mechanism and kinetics is an area ripe for further investigation. Current theoretical frameworks like Frontier Molecular Orbital (FMO) theory and Molecular Electron Density Theory (MEDT) provide a basis for understanding these reactions, but specific computational studies on 3-methoxybenzonitrile (B145857) oxide are needed to resolve several questions. icm.edu.plmdpi.com

Key Research Areas:

Concerted vs. Stepwise Mechanisms: While many 1,3-dipolar cycloadditions are considered concerted, theoretical studies on related systems suggest that the mechanism can be influenced by the electronic nature of both the dipole and the dipolarophile. africaresearchconnects.comscielo.org.mx A detailed computational analysis using Density Functional Theory (DFT) could elucidate whether the 3-methoxy group, an electron-donating substituent, biases the reaction towards a synchronous or asynchronous transition state, or even a stepwise mechanism with certain dipolarophiles. mdpi.comresearchgate.net

Regioselectivity Control: The regioselectivity of nitrile oxide cycloadditions is often governed by both electronic and steric factors. mdpi.comnih.gov The 3-methoxy group introduces an electronic bias that warrants a more quantitative theoretical study. Understanding how this substituent influences the energies of the transition states leading to different regioisomers is crucial for predicting and controlling reaction outcomes with unsymmetrical dipolarophiles. icm.edu.plresearchgate.net

Solvent and Catalyst Effects: The role of the solvent in modulating the reaction rate and selectivity is another area requiring deeper insight. While aqueous media have been shown to accelerate some 1,3-dipolar cycloadditions, a systematic study on 3-methoxybenzonitrile oxide is lacking. acs.org Furthermore, the development of theoretical models to predict the effect of Lewis acid catalysts on the activation energy and regioselectivity of its cycloaddition reactions would be a significant advancement.

A comparative overview of theoretical approaches is presented in the table below.

Theoretical ApproachFocus of Study for this compoundPotential Insights
Density Functional Theory (DFT) Calculation of transition state energies and reaction pathways.Elucidation of concerted vs. stepwise mechanisms and prediction of regioselectivity. mdpi.com
Molecular Electron Density Theory (MEDT) Analysis of electron density changes during the reaction.Understanding the polar nature of the reaction and the role of the 3-methoxy group in influencing reactivity. icm.edu.pl
Frontier Molecular Orbital (FMO) Theory Examination of HOMO-LUMO interactions between the nitrile oxide and dipolarophiles.Rationalization of observed regioselectivity and prediction of reactivity with novel partners. mdpi.com

Exploration of Novel Dipolarophiles and Reaction Partners

The majority of reported cycloaddition reactions involving this compound utilize conventional alkenes and alkynes. A significant area for future growth lies in expanding the range of dipolarophiles to access a wider variety of heterocyclic structures.

Potential Novel Dipolarophiles:

Electron-Deficient Nitriles: Inverse-electron-demand 1,3-dipolar cycloadditions between electron-rich nitrile oxides and electron-deficient nitriles are a powerful tool for the synthesis of 1,2,4-oxadiazoles. The electron-donating nature of the 3-methoxy group makes this an interesting avenue to explore. rsc.org

Heterocyclic Dipolarophiles: The reaction of this compound with heterocyclic systems containing double bonds, such as furans, pyrroles, and indoles, could lead to novel fused heterocyclic compounds with potential biological activity.

Allenes and Ketenes: These cumulated double bond systems offer unique reactivity and the potential to synthesize isoxazoles with exocyclic double bonds, which are valuable synthetic intermediates.

Organometallic Dipolarophiles: The use of vinyl- or alkynyl-organometallic reagents as dipolarophiles could provide a direct route to functionalized isoxazoles that are amenable to further cross-coupling reactions.

The table below summarizes potential novel reaction partners and the expected heterocyclic products.

Dipolarophile ClassSpecific ExamplesResulting Heterocyclic CorePotential Applications
Nitriles Acrylonitrile, Fumaronitrile1,2,4-OxadiazoleMedicinal Chemistry, Materials Science
Heterocycles N-Vinylpyrrole, FuranFused Isoxazolines/IsoxazolesPharmaceutical Scaffolds
Allenes Phenylallene, 1,2-Butadiene4-MethyleneisoxazolinesSynthetic Intermediates
Organometallics Vinyltrimethylsilane, EthynyltributyltinSilylated or Stannylated IsoxazolesCross-coupling precursors

Development of More Efficient and Sustainable Synthetic Strategies

Traditional methods for the in situ generation of nitrile oxides often rely on the dehydrohalogenation of hydroxamoyl chlorides or the dehydration of nitroalkanes, which can involve hazardous reagents and produce significant waste. nih.govrsc.org The development of greener and more efficient synthetic routes to this compound is a critical challenge.

Promising Sustainable Approaches:

Oxidation of Aldoximes: The direct oxidation of 3-methoxybenzaldoxime using environmentally benign oxidants like Oxone® in aqueous media represents a greener alternative to classical methods. rsc.orgnih.gov This approach avoids the use of halogenated solvents and reagents.

Ultrasonic and Microwave Irradiation: The use of ultrasound or microwave irradiation can significantly accelerate the generation of nitrile oxides and subsequent cycloaddition reactions, often leading to higher yields and shorter reaction times. nih.gov These techniques align with the principles of green chemistry by improving energy efficiency.

Catalytic Methods: Exploring catalytic methods for the generation of this compound from its precursors under mild conditions is a key research goal. This could involve the use of metal or organocatalysts to facilitate the dehydration of nitroalkanes or the oxidation of aldoximes.

A comparison of traditional and sustainable synthetic methods is provided below.

Synthetic MethodReagents/ConditionsAdvantagesDisadvantages
Dehydrohalogenation 3-Methoxybenzohydroxamoyl chloride, Triethylamine (B128534), Organic SolventWell-established, reliableUse of chlorinated intermediates, solvent waste
Dehydration of Nitroalkane 1-(Nitromethyl)-3-methoxybenzene, Phenyl isocyanate, BaseAvoids halogenated precursorsUse of toxic isocyanates, harsh conditions rsc.org
Oxidation of Aldoxime (Sustainable) 3-Methoxybenzaldoxime, Oxone®, Water/MethanolGreen oxidant, aqueous medium, mild conditions nih.govMay require optimization for substrate scope
Ultrasound-Assisted Synthesis (Sustainable) Aldehyde, Hydroxylamine (B1172632), Oxidant, Water, UltrasoundRapid reaction times, high yields, energy efficient nih.govRequires specialized equipment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.